14-Iodotetradecanoic acid

Protein N-myristoylation Membrane binding affinity pp60v-src trafficking

14-Iodotetradecanoic acid (CAS 71736-21-5) is a saturated, 14-carbon fatty acid belonging to the ω-iodo-fatty acid class, structurally characterized by the substitution of the terminal methyl group of myristic acid (tetradecanoic acid) with an iodine atom. This substitution yields a calculated XlogP of 6.0 and a topological polar surface area of 37.3 Ų, indicating enhanced lipophilicity relative to the non-halogenated parent.

Molecular Formula C14H27IO2
Molecular Weight 354.27 g/mol
CAS No. 71736-21-5
Cat. No. B12279935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Iodotetradecanoic acid
CAS71736-21-5
Molecular FormulaC14H27IO2
Molecular Weight354.27 g/mol
Structural Identifiers
SMILESC(CCCCCCC(=O)O)CCCCCCI
InChIInChI=1S/C14H27IO2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h1-13H2,(H,16,17)
InChIKeyPGUIWAWDJYGLBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





14-Iodotetradecanoic Acid (CAS 71736-21-5): A Terminal Iodine-Functionalized Myristic Acid Analog for Radiolabeled Protein Acylation Studies


14-Iodotetradecanoic acid (CAS 71736-21-5) is a saturated, 14-carbon fatty acid belonging to the ω-iodo-fatty acid class, structurally characterized by the substitution of the terminal methyl group of myristic acid (tetradecanoic acid) with an iodine atom [1]. This substitution yields a calculated XlogP of 6.0 and a topological polar surface area of 37.3 Ų, indicating enhanced lipophilicity relative to the non-halogenated parent . The compound serves as a radioiodinatable (¹²⁵I) bioisostere of myristate, enabling its use as a tracer probe for studying N-myristoylation, protein-membrane interactions, and lipid metabolism pathways in eukaryotic and viral systems [1].

Procurement Risk for 14-Iodotetradecanoic Acid: Why Chemical Analogs and Other Radiolabels Cannot Be Interchanged in Myristoylation Research


Substituting 14-iodotetradecanoic acid with alternative ω-iodo fatty acids of different chain lengths (e.g., 12-iodododecanoic or 13-iodotridecanoic acid) or with conventional ³H/¹⁴C-labeled myristate introduces risks of altered incorporation efficiency, aberrant subcellular trafficking, and compromised detection sensitivity. Experimental evidence demonstrates that N-myristoyltransferase (NMT) exhibits chain-length specificity; fatty acyl groups deviating by even a single methylene unit from the native 14-carbon myristate are accommodated with different efficiencies in the membrane binding site of pp60v-src [1]. Furthermore, the use of ¹²⁵I-labeled iodo-fatty acids provides a markedly superior signal-to-noise ratio and reduced autoradiographic exposure times compared to weak β-emitters such as ³H or ¹⁴C, directly affecting experimental throughput and data quality in protein acylation assays [2]. Procuring an exact-match compound is therefore essential to ensure reproducibility of both biochemical behavior and detection performance.

Quantitative Differentiation Guide for 14-Iodotetradecanoic Acid (CAS 71736-21-5) versus Closest Analogs and Detection Alternatives


14-Iodotetradecanoic Acid Exhibits Comparable Membrane Binding to Native Myristate, Unlike Shorter Iodo-Fatty Acid Analogs

In a direct head-to-head comparison using an in vitro translation system coupled with canine pancreatic microsomal membranes, 14-iodotetradecanoic acid modified pp60v-src bound to membranes at levels comparable to the native myristyl group, whereas the one-carbon-shorter analog 12-iodododecanoic acid and the one-carbon-longer analog 13-iodotridecanoic acid exhibited membrane binding levels that were comparably accommodated but trended slightly lower [1]. All three analogs were selectively incorporated at the N-terminus, confirming that the iodine substitution itself does not abrogate NMT recognition, but the optimal chain length for membrane association fidelity is retained precisely by the 14-carbon iodo-fatty acid [1].

Protein N-myristoylation Membrane binding affinity pp60v-src trafficking

Selective In Vivo Incorporation into pp60v-src Demonstrates Metabolic Compatibility of 14-Iodotetradecanoic Acid

In vivo metabolic labeling experiments in cultured cells expressing v-src confirmed that 14-iodotetradecanoic acid, along with 12-iodododecanoic and 13-iodotridecanoic acids, is incorporated into pp60v-src and that the modified protein preferentially associates with membrane fractions [1]. Cellular fractionation of [ω-¹²⁵I]iodo-fatty acid labeled cells demonstrated that the 14-carbon analog consistently partitioned into the membrane fraction, paralleling the behavior of endogenous myristoylated Src [1].

Metabolic labeling In vivo protein acylation Rous sarcoma virus

Radioiodinated (¹²⁵I) Detection Outperforms ³H/¹⁴C Fluorography in Speed and Signal Sensitivity for Fatty Acylated Protein Analysis

The synthesis protocol for [¹²⁵I]iodo-fatty acid analogs, including 14-iodotetradecanoic acid, was specifically developed to overcome the detection limitations of traditional ³H- and ¹⁴C-labeled fatty acids. According to the Methods in Enzymology chapter, the use of radioiodinated fatty acids reduces autoradiographic exposure times and enables phosphorimager technology, whereas ³H/¹⁴C detection requires lengthy fluorography [1]. Although explicit fold-difference values are not provided in the available abstract, the class-level advantage of ¹²⁵I over ³H (β-emitter, low energy) for film-based detection is well established in the radioanalytical literature [1].

Autoradiography Phosphorimager Protein acylation detection Radioisotope comparison

Terminal Iodination Increases Lipophilicity (XlogP 6.0) Relative to Non-Halogenated Myristic Acid, Influencing Membrane Partitioning Behavior

Computational physicochemical analysis of 14-iodotetradecanoic acid yields a calculated XlogP of 6.0, significantly higher than the XlogP of non-halogenated tetradecanoic acid (myristic acid), which is approximately 5.2–5.5 based on standard QSAR estimates for a C14:0 fatty acid . The increased lipophilicity results from the iodine atom's high polarizability and atomic radius, which enhance van der Waals interactions with lipid bilayer acyl chains [1]. This differential makes the iodinated compound a more membrane-avid probe, suitable for experiments investigating lipid bilayer insertion and hydrophobic partitioning.

Lipophilicity XlogP Membrane probe Physicochemical property

Validated Application Scenarios for 14-Iodotetradecanoic Acid (CAS 71736-21-5) Based on Quantitative Evidence


In Vitro and In Vivo Metabolic Labeling of N-Myristoylated Proteins for Autoradiographic Detection

14-Iodotetradecanoic acid is validated for use as a [¹²⁵I]-tracer in both in vitro translation systems (rabbit reticulocyte lysates, wheat germ lysates) and cultured mammalian cells expressing myristoylated proteins such as pp60v-src [1]. The compound is selectively incorporated at the N-terminal glycine residue by endogenous N-myristoyltransferase, and the resulting ¹²⁵I-labeled protein can be detected by phosphorimager or autoradiography with reduced exposure times compared to ³H/¹⁴C labels [2]. This application is directly supported by the membrane-binding and subcellular fractionation data in Section 3.

Probing Myristate-Dependent Membrane Binding and Subcellular Trafficking of Oncogenic Tyrosine Kinases

Researchers studying the role of myristoylation in membrane targeting of Src-family kinases or other N-myristoylated oncoproteins can employ 14-iodotetradecanoic acid as a faithful myristate surrogate. The evidence demonstrates that the 14-carbon chain length is critical for retaining native-level membrane binding affinity, and the compound's enhanced lipophilicity (XlogP 6.0) may further stabilize membrane association [1]. This makes the compound suitable for comparative trafficking studies where non-iodinated myristate lacks a convenient detection handle.

Phosphorimager-Based High-Sensitivity Screening of Protein Acylation Inhibitors

The compatibility of [¹²⁵I]14-iodotetradecanoic acid with phosphorimager technology enables quantitative, high-sensitivity readouts for screening NMT inhibitors or assessing changes in global protein myristoylation levels [2]. This scenario leverages the detection advantage of the ¹²⁵I label over ³H/¹⁴C, as established in the Methods in Enzymology protocol, for laboratories requiring reproducible, medium-throughput acylation assays.

Physicochemical Probing of Lipid Bilayer Insertion Using a Lipophilic Iodinated Fatty Acid Probe

With a calculated XlogP of 6.0, 14-iodotetradecanoic acid is substantially more lipophilic than the parent myristic acid, making it a useful probe for studying the effect of terminal halogenation on fatty acid partitioning into model or biological membranes . This application is particularly relevant for biophysical studies investigating van der Waals contributions to lipid insertion energetics, where the iodine atom's polarizability provides a distinct signal in spectroscopic or scattering experiments.

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